molecular formula C27H34F4N2O4 B14528488 N,N'-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-ethylbenzamide] CAS No. 62578-00-1

N,N'-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-ethylbenzamide]

Cat. No.: B14528488
CAS No.: 62578-00-1
M. Wt: 526.6 g/mol
InChI Key: RLSVXUDJZQCFLC-UHFFFAOYSA-N
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Description

N,N’-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-ethylbenzamide] is a chemical compound characterized by its unique structure, which includes a heptane backbone and difluoromethoxy groups attached to benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-ethylbenzamide] typically involves a multi-step process. One common method starts with the condensation reaction of 1,7-diaminoheptane with 4-(difluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with N-ethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-ethylbenzamide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The difluoromethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new benzamide derivatives with different functional groups.

Scientific Research Applications

N,N’-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-ethylbenzamide] has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-ethylbenzamide] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-methylbenzamide]
  • N,N’-(Heptane-1,7-diyl)bis(4-tert-butylbenzamide)
  • N,N’-(Heptane-1,7-diyl)bis(2-chloro-3-methylquinoline-4-carboxamide)

Uniqueness

N,N’-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-ethylbenzamide] is unique due to the presence of difluoromethoxy groups, which can enhance its biological activity and stability. The heptane backbone provides flexibility, allowing the compound to interact with a variety of molecular targets.

Properties

CAS No.

62578-00-1

Molecular Formula

C27H34F4N2O4

Molecular Weight

526.6 g/mol

IUPAC Name

4-(difluoromethoxy)-N-[7-[[4-(difluoromethoxy)benzoyl]-ethylamino]heptyl]-N-ethylbenzamide

InChI

InChI=1S/C27H34F4N2O4/c1-3-32(24(34)20-10-14-22(15-11-20)36-26(28)29)18-8-6-5-7-9-19-33(4-2)25(35)21-12-16-23(17-13-21)37-27(30)31/h10-17,26-27H,3-9,18-19H2,1-2H3

InChI Key

RLSVXUDJZQCFLC-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCCCCCN(CC)C(=O)C1=CC=C(C=C1)OC(F)F)C(=O)C2=CC=C(C=C2)OC(F)F

Origin of Product

United States

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